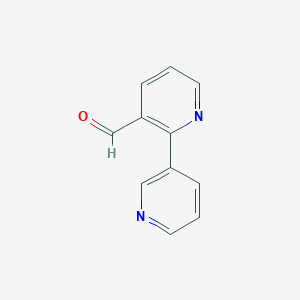

2-(Pyridin-3-yl)nicotinaldehyde

Overview

Description

“2-(Pyridin-3-yl)nicotinaldehyde” is an organic compound . It is one of the three isomeric pyridinaldehydes, the other two being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is commercially available .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR), Fourier transform Raman (FT-Raman), and UV-visible spectra can be used to determine the structure parameters of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it can participate in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It can also be used in the synthesis of 1,4-dihydropyridinecarboxylates .Physical and Chemical Properties Analysis

“this compound” is a colorless liquid . It exhibits good chemical and thermal stability .Scientific Research Applications

Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry

Nicotinamide cofactor analogues, including those derived from 2-(Pyridin-3-yl)nicotinaldehyde, are crucial in redox chemistry. These analogues, by altering the adenine dinucleotide moiety for simpler alkyl or aryl groups, mimic the natural NAD(P)H cofactors in enzymatic and non-enzymatic redox reactions. This mimicry enables their application in catalytic processes and studies on reaction mechanisms, particularly in biocatalysis and organic synthesis. The modification of electronic properties through alterations in the pyridine ring and the interaction with divalent metal ions are key areas of interest, demonstrating these compounds' versatility in accelerating reaction rates (Paul, Arends, & Hollmann, 2014).

Amide–Amide Hydrogen Bonding in Nicotinamide Complexes

Research on the amide–amide hydrogen bonding in nicotinamide complexes, such as those involving silver(I), reveals significant insights into the stability and assembly of these compounds. The coordination chemistry and crystal structures of nicotinamide ligands with silver(I) highlight the role of amide hydrogen bonds in stabilizing complex architectures. These findings are crucial for developing new materials and understanding the fundamental aspects of coordination chemistry (Đaković & Popović, 2013).

Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)

Amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been identified as potent inhibitors of human NAMPT, an enzyme crucial for NAD+ biosynthesis. Fragment-based screening and structural design have led to compounds with significant antiproliferative activities against human tumor lines, showcasing potential therapeutic applications (Giannetti et al., 2013).

Nuclear Spin Polarization in Pyridine and Nicotinamide

The SABRE (Signal Amplification by Reversible Exchange) technique, applied at microtesla fields, has been demonstrated to significantly enhance the nuclear spin polarization of nitrogen-15 in pyridine and nicotinamide. This breakthrough in NMR spectroscopy opens new avenues for research in biochemistry and materials science, enabling detailed studies of molecular structures and dynamics with unprecedented sensitivity (Theis et al., 2015).

Biochemical Evaluation of Nicotinamide Derivatives

Nicotinamide and its derivatives play a pivotal role in various biochemical processes, including as coenzymes in redox reactions. The synthesis and evaluation of nicotinamide derivatives have provided insights into their potential as NADH analogues, with applications in enzymatic reactions and as therapeutic agents. This research contributes to our understanding of nicotinamide's role in metabolism and its therapeutic potential (Falcone et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-3-yl)nicotinaldehyde is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction results in a decrease in the energy supply within the cell, particularly affecting cells that rely heavily on glycolysis for energy production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased production of ATP, the primary energy currency of the cell . This can have downstream effects on various cellular processes that require ATP, potentially leading to reduced cell proliferation and growth .

Result of Action

The molecular effect of this compound’s action is the inhibition of PFKFB3, leading to a decrease in glycolytic flux . On a cellular level, this can result in reduced cell proliferation and growth, as these processes require a significant amount of energy . This makes this compound a potential candidate for the development of anti-cancer therapies, as cancer cells often rely heavily on glycolysis for their energy needs .

Biochemical Analysis

Biochemical Properties

It is known that this compound exhibits structural, energetic, and vibrational properties . The interactions of 2-(Pyridin-3-yl)nicotinaldehyde with enzymes, proteins, and other biomolecules are yet to be discovered.

Cellular Effects

Some studies have shown that nicotine analogs, which include compounds similar to this compound, can have protective effects against oxidative damage in brain pathologies

Molecular Mechanism

It is known that this compound exhibits good agreement between theoretical and experimental parameters in terms of structure parameters, IR, Raman, and UV-Vis spectra

Temporal Effects in Laboratory Settings

It is known that this compound exhibits good stability

Dosage Effects in Animal Models

It is known that nicotine analogs, which include compounds similar to this compound, can have protective effects against oxidative damage in brain pathologies

Metabolic Pathways

It is known that nicotine, a compound similar to this compound, is metabolized by bacteria via the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway)

Properties

IUPAC Name |

2-pyridin-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSRCKTNVNWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)